N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide
Description
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide is a butanamide derivative characterized by a diethylamino group at the para position of the phenyl ring and a 3-methylphenoxy moiety attached to the butanamide backbone. The diethylamino group confers basicity and solubility in acidic environments, while the 3-methylphenoxy substituent may influence lipophilicity and receptor interactions. This compound shares a structural scaffold with several bioactive butanamide analogs, enabling comparisons based on substituent effects.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-23(5-2)19-13-11-18(12-14-19)22-21(24)10-7-15-25-20-9-6-8-17(3)16-20/h6,8-9,11-14,16H,4-5,7,10,15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFVMVTZVVGGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as LiAlH4 or NaBH4.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide with structurally related butanamide derivatives from the evidence:
Table 1: Structural and Physicochemical Comparison of Butanamide Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., diethylamino, methoxy): The diethylamino group in the target compound increases basicity and solubility in acidic media due to protonation . Methoxy substituents (e.g., in ) enhance moderate lipophilicity while maintaining hydrogen-bonding capacity.
- Chlorine atoms () increase molecular weight and lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
- Amino Groups (): The amino group in N-(3-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide introduces polarity, which may enhance solubility but reduce blood-brain barrier penetration .
Biological Activity
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a molecular formula of C18H26N2O2 and a molecular weight of approximately 302.41 g/mol. The compound features a diethylamino group, a phenyl ring, a butanamide structure, and a phenoxy group with a methyl substitution. These functional groups facilitate diverse interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Preliminary studies suggest that the compound can modulate enzyme activities and influence signal transduction pathways, which may lead to therapeutic effects in various diseases such as cancer and neurodegenerative disorders.
Key Mechanisms Include:
- Protein Binding : The compound may bind to specific proteins, altering their function.
- Enzyme Modulation : It can influence the activity of enzymes involved in critical metabolic pathways.
- Signal Transduction : By interacting with signaling molecules, it may affect cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Initial investigations have shown that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : It has been studied for potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting specific inflammatory pathways.
Case Studies
-
Anticancer Screening :
A study screened various compounds for anticancer activity using multicellular spheroids. This compound demonstrated significant inhibition of tumor growth compared to controls, indicating its potential as an anticancer agent . -
Neuroprotection :
Research has highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage, suggesting its role in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide | C18H24N2O2 | Different amide substitution affecting activity |
| N-[4-(aminomethyl)phenyl]-4-(diethylamino)butanamide | C18H26N2O2 | Variation in amine group influencing biological activity |
| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline | C17H22N2O | Different substitution patterns affecting solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
